molecular formula C24H28N4O2 B2933335 N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932529-98-1

N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2933335
CAS RN: 932529-98-1
M. Wt: 404.514
InChI Key: VVDMGRRIURYYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Methylene Group Modifications : Research on methylene group modifications of certain acetamides has explored synthesis processes and their impact on insecticidal activity. These studies demonstrate the importance of functional group transformations in developing effective agrochemicals (Samaritoni et al., 1999).

Anticonvulsant Activity : The synthesis and evaluation of alkanamide derivatives have shown that specific ring structures can lead to superior anticonvulsant activity. This highlights the therapeutic potential of carefully designed organic compounds in treating neurological disorders (Tarikogullari et al., 2010).

Cholinesterase Inhibition and Molecular Docking

Cholinesterase Inhibition : New synthetic derivatives have been developed for cholinesterase inhibition, showcasing the approach to design compounds for potential treatment of diseases like Alzheimer's (Riaz et al., 2020). This area of research is critical for understanding how to manipulate chemical structures for targeted biological effects.

Antibacterial and Antifungal Properties

Biological Screening : The synthesis of benzyl and sulfonyl derivatives of certain acetamides and their screening for antibacterial, antifungal, and anthelmintic activity reveal the potential of organic compounds in developing new antimicrobial agents (Khan et al., 2019).

Novel Spiro-isoxazolyl Derivatives : The development and biological evaluation of novel spiro-isoxazolyl derivatives for antibacterial and antifungal activity underscore the ongoing search for new therapeutic agents (Rajanarendar et al., 2010).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-5-8-19(9-6-16)22-23(30)27-24(26-22)10-12-28(13-11-24)15-21(29)25-20-14-17(2)4-7-18(20)3/h4-9,14H,10-13,15H2,1-3H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDMGRRIURYYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

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